molecular formula C10H15BO2 B1306900 4-sec-Butylphenylboronic acid CAS No. 850568-56-8

4-sec-Butylphenylboronic acid

Cat. No. B1306900
CAS RN: 850568-56-8
M. Wt: 178.04 g/mol
InChI Key: CHSPURIZKQPJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-sec-Butylphenylboronic acid is a boronic acid compound with the molecular formula C10H15BO2 . It has a molecular weight of 178.04 and is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance and is commonly used in organic synthesis .


Molecular Structure Analysis

The InChI code for 4-sec-Butylphenylboronic acid is 1S/C10H15BO2/c1-3-8(2)9-4-6-10(7-5-9)11(12)13/h4-8,12-13H,3H2,1-2H3 . The InChI key is CHSPURIZKQPJNH-UHFFFAOYSA-N .


Chemical Reactions Analysis

4-sec-Butylphenylboronic acid is often used as a reactant in Suzuki-Miyaura cross-couplings . It is also used in NHC-Iron-catalyzed aerobic oxidative aromatic esterification of aldehydes and Palladium-catalyzed oxidative Heck-type reactions .


Physical And Chemical Properties Analysis

4-sec-Butylphenylboronic acid has a density of 1.0±0.1 g/cm3, a boiling point of 301.2±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its molar refractivity is 51.8±0.4 cm3, and it has 2 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Sensing Applications

Boronic acids, including 4-sec-Butylphenylboronic acid, are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications, which can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas ranging from biological labelling . This can be particularly useful in the study of cellular processes and the tracking of specific biological targets.

Protein Manipulation and Modification

Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This makes them valuable tools in biochemistry and molecular biology.

Separation Technologies

Boronic acids, including 4-sec-Butylphenylboronic acid, have been used in separation technologies . This includes the electrophoresis of glycated molecules .

Development of Therapeutics

Boronic acids are also used in the development of therapeutics . Their unique chemical properties make them useful in the design and synthesis of new drugs.

Organic Synthesis

4-sec-Butylphenylboronic acid is used in organic synthesis. It can act as a reactant for Suzuki-Miyaura cross-couplings , a widely used method for forming carbon-carbon bonds.

Oxidative Aromatic Esterification of Aldehydes

This compound is also a reactant for NHC-Iron-catalyzed aerobic oxidative aromatic esterification of aldehydes . This is a useful reaction in the synthesis of aromatic esters.

Oxidative Heck-Type Reactions

4-sec-Butylphenylboronic acid is used in palladium-catalyzed oxidative Heck-type reactions . These reactions are important in the formation of carbon-carbon double bonds.

Mechanism of Action

Action Environment

The action of 4-sec-Butylphenylboronic acid is primarily in the realm of chemical reactions, where it can act as a building block in the synthesis of other compounds. Its stability and reactivity can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it is typically stored in an inert atmosphere at 2-8°C .

Safety and Hazards

4-sec-Butylphenylboronic acid is classified as a skin irritant (H315), an eye irritant (H319), and may cause respiratory irritation (H335) . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(4-butan-2-ylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO2/c1-3-8(2)9-4-6-10(7-5-9)11(12)13/h4-8,12-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHSPURIZKQPJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395101
Record name [4-(Butan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-sec-Butylphenylboronic acid

CAS RN

850568-56-8
Record name B-[4-(1-Methylpropyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Butan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-sec-Butylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-sec-Butylphenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-sec-Butylphenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-sec-Butylphenylboronic acid
Reactant of Route 5
4-sec-Butylphenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-sec-Butylphenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.